3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one features a hybrid heterocyclic scaffold comprising a 1,4-dihydropyridazin-4-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-fluorophenyl group. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, making the compound a promising candidate for drug development. Structural elucidation of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and validation of molecular conformations .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEZUNYMAYOVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction with acetic anhydride under reflux conditions can yield the desired oxadiazole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures under appropriate conditions.
Common reagents and conditions used in these reactions include acetic anhydride for cyclization, potassium permanganate for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
The most direct analogue is 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one , which replaces the 4-fluorophenyl group with a 4-ethoxyphenyl moiety (). Key differences include:
- Electron-withdrawing vs. In contrast, the ethoxy group (σ = 0.45 for OCH₂CH₃) is electron-donating, which may reduce binding affinity in certain enzymatic pockets.
- Metabolic stability : Fluorine’s resistance to oxidative metabolism likely prolongs the half-life of the target compound compared to the ethoxy analogue, which is susceptible to cytochrome P450-mediated O-deethylation.
Functional Core Modifications
The impurity 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () shares a 4-fluorophenyl group but diverges in core structure (dihydroisobenzofuran vs. dihydropyridazinone-oxadiazole). This highlights:
- Pharmacokinetic divergence : The dihydroisobenzofuran-carboxamide scaffold may exhibit distinct absorption and distribution profiles due to altered hydrogen-bonding capacity and steric bulk.
- Synthetic challenges : The fluorophenyl group’s presence in both compounds suggests shared synthetic intermediates, but the impurity’s formation underscores the need for stringent process controls .
Table 1: Comparative Analysis of Structural and Hypothesized Properties
Biological Activity
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a hybrid molecule that incorporates a fluorophenyl moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.4 g/mol. The structure features a dihydropyridazinone core linked to an oxadiazole and a phenyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of organic compounds.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus spp. . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. A study highlighted that certain derivatives of oxadiazoles showed significant cytotoxicity against human cancer cell lines while sparing normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 22 |
| This compound | HepG2 (Liver) | 18 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorophenyl and oxadiazole groups facilitate strong interactions through hydrogen bonding and π–π stacking with DNA or protein targets. This interaction can lead to modulation in gene expression or enzyme activity .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In a comparative analysis involving several synthesized derivatives, it was found that the introduction of the 4-fluorophenyl group significantly enhanced anticancer activity against A549 lung cancer cells. The study concluded that this structural modification is crucial for improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
